Isocytosine

Expanded Genetic Alphabet Hachimoji Nucleic Acids Synthetic Biology

Isocytosine is the sole building block enabling three-hydrogen-bond orthogonal pairing with isoguanine, a binary recognition event structurally impossible for natural cytosine. This unique complementarity makes it the only functional component for Hachimoji nucleic acid construction, synthetic biology tool development, and fundamental studies of non-canonical base pairing. Sourcing high-purity Isocytosine ensures reliability in tautomerism research, XO inhibitor design, and GDEPT prodrug strategies. Generic substitution fails quantitatively—choose Isocytosine where precise molecular recognition is non-negotiable.

Molecular Formula C4H5N3O
Molecular Weight 111.1 g/mol
CAS No. 107646-85-5
Cat. No. B010225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocytosine
CAS107646-85-5
Synonyms4(1H)-Pyrimidinone, 2,3-dihydro-2-imino-, (E)- (9CI)
Molecular FormulaC4H5N3O
Molecular Weight111.1 g/mol
Structural Identifiers
SMILESC1=CN=C(NC1=O)N
InChIInChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8)
InChIKeyXQCZBXHVTFVIFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isocytosine (CAS 107646-85-5) for Unnatural Nucleobase Research: Isomer of Cytosine with Transposed Hydrogen Bonding


Isocytosine (CAS 107646-85-5, also referenced as 108-53-2) is a non-natural pyrimidine nucleobase and a structural isomer of cytosine, distinguished by the transposed positions of its amino (C2) and carbonyl (C4) groups, yielding a 2-aminouracil architecture [1]. This molecular inversion creates a hydrogen-bonding pattern that is complementary to isoguanine rather than guanine, a property that underpins its primary research utility as a building block for expanded genetic alphabets, including Hachimoji RNA . It is also employed in fundamental physical chemistry studies to probe tautomerism, metal complex binding, and proton transfer phenomena in nucleobases .

Why Isocytosine Cannot Be Substituted by Cytosine or Other Pyrimidine Analogs in Artificial Genetic Systems


Generic substitution of isocytosine with natural cytosine or other pyrimidine analogs fails due to a critical and quantifiable difference in molecular recognition: isocytosine forms a stable, three-hydrogen-bond base pair with isoguanine, an interaction that is thermodynamically and structurally inaccessible to cytosine [1]. The inversion of the amino and carbonyl functional groups relative to cytosine fundamentally reprograms the hydrogen-bonding donor/acceptor pattern at the Watson-Crick face . This unique complementarity is not merely a matter of similar affinity; it is a binary, on/off orthogonal recognition event that allows isocytosine to function as a discrete, non-cross-reacting letter in an expanded genetic alphabet, a role for which cytosine is structurally incompatible [2]. Therefore, in applications requiring this specific orthogonal base-pairing—such as Hachimoji nucleic acid construction or the development of synthetic biology tools—isocytosine is not a superior option but the only functional component.

Isocytosine's Quantifiable Differentiation: Evidence-Based Comparison with Analogs for Scientific Selection


Orthogonal Base-Pairing Fidelity: Isocytosine-Isoguanine Pairing vs. Cytosine-Guanine

Isocytosine is a required component for the formation of Hachimoji RNA, an eight-letter genetic system. Unlike cytosine, which pairs with guanine, isocytosine forms a specific and orthogonal base pair with isoguanine, designated as the rS/rB pair in Hachimoji RNA [1]. This pairing is enabled by its unique hydrogen-bonding pattern, which is transposed relative to cytosine . The functionality of this eight-letter system—which includes isoguanine (rB), isocytosine (rS), and two other synthetic bases—depends on the faithful, non-cross-reacting recognition between isocytosine and its partner, a property that cytosine cannot fulfill [1].

Expanded Genetic Alphabet Hachimoji Nucleic Acids Synthetic Biology Base-Pairing

Solid-State Tautomeric Dimerization: Watson-Crick-Like Pairing of Isocytosine Tautomers vs. Monomeric Cytosine

In the solid state, isocytosine crystallizes as a 1:1 co-crystal of its two major tautomers (the N1-H and N3-H forms) [1][2]. These two tautomers form a dimer linked by three hydrogen bonds in an arrangement that is analogous to the canonical Watson-Crick base pairing observed between guanine and cytosine in DNA [1][3]. This behavior is a direct consequence of its unique molecular structure and is not observed in its isomer, cytosine, which does not co-crystallize in this tautomeric dimer configuration under standard conditions.

Tautomerism Crystal Engineering Supramolecular Chemistry Hydrogen Bonding

Scaffold for Xanthine Oxidase Inhibition: Key Interactions in the Binding Pocket vs. Non-Isocytosine Scaffolds

The isocytosine core has been identified as a novel scaffold for xanthine oxidase (XO) inhibition through a combined virtual screening, in vitro, and in vivo testing approach [1]. Molecular docking studies revealed that the isocytosine scaffold maintains key hydrogen bonding and pi-stacking interactions deep within the xanthine-binding pocket of the enzyme [1]. This specific anchoring mechanism is distinct from other inhibitor scaffolds and provides a structural basis for its observed activity. The study's authors note that this scaffold "shows promise for further lead optimization using structure-based drug design approach" [1].

Medicinal Chemistry Xanthine Oxidase Inhibitor Drug Discovery Virtual Screening

Enzyme/Prodrug Specificity: Isocytosine Deaminase for Targeted 5-FU Delivery vs. Endogenous Enzymes

Isocytosine serves as a unique scaffold for the development of enzyme/prodrug systems for cancer therapy, specifically Gene-Directed Enzyme Prodrug Therapy (GDEPT) . The derivative 5-fluoroisocytosine (5-FIC) is a prodrug that is converted into the cytotoxic agent 5-fluorouracil (5-FU) by isocytosine-specific deaminases (ICDs) . The key advantage of this system lies in its potential for targeted therapy: the ICD enzyme can be selectively delivered to tumor cells, thereby restricting the production of the toxic 5-FU to the site of the cancer, which minimizes systemic toxicity . This contrasts sharply with the systemic administration of 5-FU itself, which causes widespread cytotoxic effects.

Gene-Directed Enzyme Prodrug Therapy GDEPT Cancer Research Prodrug Activation

Optimal Research and Industrial Use Cases for Isocytosine (CAS 107646-85-5) Based on Differential Evidence


Expanded Genetic Alphabet Construction (Hachimoji Nucleic Acids)

Isocytosine is an essential building block for the synthesis of Hachimoji DNA and RNA, an eight-letter genetic system [1]. In this context, it forms a specific and orthogonal base pair with isoguanine (the rS/rB pair), enabling the creation of nucleic acid polymers with increased information density and novel functional properties beyond those of natural DNA/RNA [1]. Researchers in synthetic biology and origins-of-life studies use isocytosine to investigate the fundamental limits of genetic information storage and to develop new aptamers and nanostructures.

Fundamental Studies of Nucleobase Tautomerism and Hydrogen Bonding

Isocytosine serves as a powerful model system for studying fundamental phenomena in nucleic acid chemistry, particularly tautomerism and hydrogen bonding [1]. Its unique ability to crystallize as a 1:1 mixture of its two major tautomers, forming a dimer analogous to a Watson-Crick base pair, makes it invaluable for X-ray crystallography, NMR, and computational studies aimed at understanding the forces that govern nucleobase structure and molecular recognition [1][2].

Medicinal Chemistry Scaffold for Novel Xanthine Oxidase Inhibitors

The isocytosine core is a validated starting point for the structure-based design of novel xanthine oxidase (XO) inhibitors [1]. Molecular docking studies have shown that the scaffold makes key interactions deep within the enzyme's active site [1]. Medicinal chemists can leverage this scaffold to synthesize derivative libraries for lead optimization, aiming to develop new therapeutics for hyperuricemia and gout that may offer advantages over existing XO inhibitors like allopurinol and febuxostat [1].

Development of Targeted Enzyme/Prodrug Therapies (GDEPT)

Isocytosine derivatives, such as 5-fluoroisocytosine (5-FIC), are investigated as prodrugs in Gene-Directed Enzyme Prodrug Therapy (GDEPT) strategies for cancer [1]. The prodrug is designed to be inert until it encounters an isocytosine-specific deaminase (ICD), which is selectively expressed in tumor cells [1]. This enzymatic conversion locally generates the active cytotoxic agent 5-fluorouracil (5-FU), providing a research tool for developing cancer therapies with potentially reduced systemic side effects compared to direct 5-FU administration .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isocytosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.